An In-depth Technical Guide to the Physical Properties of 2-Amino-4-cyclohexylbutanoic Acid
An In-depth Technical Guide to the Physical Properties of 2-Amino-4-cyclohexylbutanoic Acid
Introduction
2-Amino-4-cyclohexylbutanoic acid, a non-proteinogenic amino acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a cyclohexyl moiety, imparts distinct physicochemical characteristics that can influence its pharmacokinetic and pharmacodynamic properties in novel therapeutic agents. This guide provides a comprehensive overview of the key physical properties of 2-Amino-4-cyclohexylbutanoic acid, offering both theoretical insights and practical, field-proven methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior for its effective application in their work.
This guide will delve into the structural features, stereochemistry, and the resulting physical attributes of 2-Amino-4-cyclohexylbutanoic acid. We will explore its melting and boiling points, solubility profile, and acidity constants (pKa). Furthermore, we will detail the standard analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each section will not only present the fundamental principles but also provide detailed experimental protocols, empowering researchers to conduct their own analyses with confidence.
Molecular Structure and Stereoisomerism
The foundational physical properties of 2-Amino-4-cyclohexylbutanoic acid are dictated by its molecular structure. It is an alpha-amino acid with a butyl side chain capped by a cyclohexyl ring.
The presence of a chiral center at the alpha-carbon (C2) means that 2-Amino-4-cyclohexylbutanoic acid can exist as two enantiomers, (S)-2-Amino-4-cyclohexylbutanoic acid and (R)-2-Amino-4-cyclohexylbutanoic acid, as well as a racemic mixture. The stereochemistry can significantly impact the compound's physical properties, such as its melting point and biological activity.
| Identifier | Value | Source |
| IUPAC Name | 2-Amino-4-cyclohexylbutanoic acid | N/A |
| CAS Number (Racemic) | 5428-08-0 | N/A |
| CAS Number (S)-enantiomer | 116622-38-9 | [1] |
| CAS Number (R)-enantiomer | 728880-26-0 | [3] |
| Molecular Formula | C₁₀H₁₉NO₂ | [1][2] |
| Molecular Weight | 185.27 g/mol | [3] |
Thermal Properties: Melting and Boiling Points
The melting and boiling points are critical physical properties that provide information about the purity and the strength of intermolecular forces within a crystalline solid or liquid.
Melting Point
The melting point of an amino acid is influenced by the strength of the crystal lattice, which is determined by ionic interactions of the zwitterionic form, hydrogen bonding, and van der Waals forces. For 2-Amino-4-cyclohexylbutanoic acid, the bulky, nonpolar cyclohexyl group will significantly contribute to the van der Waals interactions.
Experimental Protocol for Melting Point Determination:
The determination of a melting point is a standard procedure in organic chemistry, typically performed using a melting point apparatus.
Methodology:
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Sample Preparation: A small amount of the crystalline 2-Amino-4-cyclohexylbutanoic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) as the approximate melting point is approached.
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Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
Causality Behind Experimental Choices:
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Fine Grinding: Ensures uniform heat distribution throughout the sample.
-
Controlled Heating Rate: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Boiling Point
The boiling point of a compound is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For the (R)-enantiomer of 2-Amino-4-cyclohexylbutanoic acid, a boiling point of 321.4 ± 25.0 °C at 760 mmHg has been reported by some suppliers.[3] It is important to note that amino acids often decompose at or before their boiling points under atmospheric pressure. Therefore, distillation is typically performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition.
Solubility Profile
The solubility of 2-Amino-4-cyclohexylbutanoic acid in various solvents is a critical parameter for its application in drug formulation, synthesis, and biological assays. As an amino acid, it possesses both a polar, zwitterionic head group (the amino and carboxylic acid functions) and a nonpolar cyclohexylalkyl side chain. This amphipathic nature dictates its solubility behavior.
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Aqueous Solubility: Due to the presence of the charged amino and carboxyl groups, 2-Amino-4-cyclohexylbutanoic acid is expected to have some solubility in water. However, the large, hydrophobic cyclohexyl group will limit its aqueous solubility compared to amino acids with smaller, polar side chains. The solubility in aqueous solutions is also highly dependent on the pH. At its isoelectric point (pI), the net charge is zero, and the solubility is at its minimum. At pH values above or below the pI, the molecule will carry a net negative or positive charge, respectively, increasing its interaction with polar water molecules and thus its solubility.
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Organic Solvent Solubility: The nonpolar cyclohexyl side chain suggests that 2-Amino-4-cyclohexylbutanoic acid will have some solubility in organic solvents, particularly polar organic solvents that can interact with the amino acid's polar groups. It is expected to be more soluble in alcohols (e.g., methanol, ethanol) than in nonpolar solvents like hexane.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method):
This protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
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Sample Preparation: An excess amount of 2-Amino-4-cyclohexylbutanoic acid is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed container.
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Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical method. For an amino acid, this could be HPLC with derivatization, or a colorimetric method like the ninhydrin assay.
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Self-Validating System: To ensure the system has reached equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). If the measured concentration is consistent across the later time points, it indicates that equilibrium has been achieved.
Acidity and pKa Values
The pKa values of the ionizable groups of an amino acid are fundamental to understanding its charge state at a given pH, which in turn influences its solubility, reactivity, and biological interactions. 2-Amino-4-cyclohexylbutanoic acid has two primary ionizable groups: the α-carboxylic acid group and the α-amino group.
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pKa₁ (α-COOH): The carboxylic acid group is acidic and will be deprotonated at higher pH values. For most α-amino acids, the pKa of the carboxylic acid group is in the range of 1.8 to 2.4.
-
pKa₂ (α-NH₃⁺): The amino group is basic and will be protonated at lower pH values. The pKa of the protonated α-amino group for most α-amino acids is typically in the range of 8.8 to 11.0.
The isoelectric point (pI) is the pH at which the amino acid has no net charge. For a simple amino acid with two ionizable groups, the pI can be calculated as the average of the two pKa values: pI = (pKa₁ + pKa₂)/2.
Experimental Protocol for pKa Determination (Potentiometric Titration):
Potentiometric titration is a highly accurate and common method for determining the pKa values of weak acids and bases.
Methodology:
-
Solution Preparation: A precise amount of 2-Amino-4-cyclohexylbutanoic acid is dissolved in a known volume of deionized water.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stir bar. The beaker is placed on a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added. The resulting titration curve will show buffer regions and equivalence points. The pKa values correspond to the pH at the midpoints of the buffering regions (i.e., where half of the ionizable group has been titrated).
Diagram of a Potentiometric Titration Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-Amino-4-cyclohexylbutanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the protons in different chemical environments. Key expected signals include:
-
The α-proton (H-2), which will be a multiplet due to coupling with the adjacent protons on C-3.
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Protons on the cyclohexyl ring, which will likely appear as a complex series of overlapping multiplets in the upfield region (around 1.0-2.0 ppm).
-
Protons on the butanoic acid chain (H-3 and H-4), which will also be multiplets.
-
The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The labile protons of the carboxylic acid (-COOH) and the protonated amino group (-NH₃⁺) may exchange with solvent protons, sometimes leading to their signals not being observed or being very broad.
-
-
¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule. Expected chemical shifts include:
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The carbonyl carbon of the carboxylic acid group, which will appear far downfield (around 170-185 ppm).
-
The α-carbon (C-2), which will be in the range of 50-60 ppm.
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The carbons of the cyclohexyl ring and the butanoic acid chain, which will appear in the upfield aliphatic region (around 20-45 ppm).
-
Experimental Protocol for NMR Spectroscopy:
Methodology:
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Sample Preparation: 5-10 mg of 2-Amino-4-cyclohexylbutanoic acid is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C NMR spectra are then acquired using standard pulse sequences.
-
Data Processing and Interpretation: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to elucidate the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 2-Amino-4-cyclohexylbutanoic acid, key expected absorption bands include:
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O-H stretch (of COOH): A very broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (of NH₂ or NH₃⁺): A medium intensity band (or bands) in the region of 3000-3500 cm⁻¹. This may overlap with the O-H stretch.
-
C-H stretch (aliphatic): Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[5]
-
C=O stretch (of COOH): A strong, sharp band around 1700-1725 cm⁻¹.[6]
-
N-H bend (of NH₂ or NH₃⁺): A medium intensity band around 1500-1650 cm⁻¹.
-
C-O stretch (of COOH): A medium intensity band around 1210-1320 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR):
Methodology:
-
Sample Preparation: A small amount of the solid 2-Amino-4-cyclohexylbutanoic acid is placed directly onto the ATR crystal.
-
Data Acquisition: The sample is pressed against the crystal using a pressure clamp, and the infrared spectrum is recorded.
-
Data Interpretation: The positions and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups to confirm the molecular structure.
Diagram of Spectroscopic Analysis Workflow:
Caption: Workflow for Spectroscopic Characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule. It also provides structural information through the analysis of fragmentation patterns.
-
Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺ or [M+H]⁺ depending on the ionization method) will correspond to the molecular weight of 2-Amino-4-cyclohexylbutanoic acid (185.27).
-
Fragmentation Pattern: The fragmentation of amino acids in the mass spectrometer is often predictable. Common fragmentation pathways include the loss of the carboxylic acid group (as COOH or CO₂), and cleavage of the side chain. The cyclohexyl group may also undergo fragmentation. Analysis of these fragments can help to confirm the structure of the molecule.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
Methodology:
-
Sample Preparation: A dilute solution of 2-Amino-4-cyclohexylbutanoic acid is prepared in a suitable solvent (e.g., a mixture of water and methanol with a small amount of formic acid to promote protonation).
-
Infusion: The solution is infused into the electrospray ionization source of the mass spectrometer.
-
Ionization and Mass Analysis: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the key physical properties of 2-Amino-4-cyclohexylbutanoic acid. While specific experimental data for this compound is not extensively published, the principles and methodologies outlined herein provide a robust foundation for its characterization. For researchers and drug development professionals, a thorough understanding of these properties is paramount for predicting the behavior of this molecule in both chemical and biological systems, ultimately enabling its successful application in the design of novel therapeutics. The provided protocols, grounded in established analytical chemistry, offer a clear path for obtaining the necessary data to drive research and development forward.
References
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D-Homophenylalanine | C10H13NO2 | CID 6950302. PubChem. Available at: [Link]
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Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. Available at: [Link]
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Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen. Available at: [Link]
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Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. Available at: [Link]
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FTIR Analysis of Protein Structure. Available at: [Link]
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Ch27 pKa and pI values. Chemistry - University of Calgary. Available at: [Link]
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(S)-2-Amino-4-cyclohexylbutanoic acid | CAS 116622-38-9. American Elements. Available at: [Link]
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